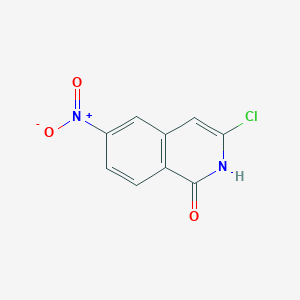

3-Chloro-6-nitroisoquinolin-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-8-4-5-3-6(12(14)15)1-2-7(5)9(13)11-8/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYKZZQGZDHPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279739 | |

| Record name | 1(2H)-Isoquinolinone, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416714-03-8 | |

| Record name | 1(2H)-Isoquinolinone, 3-chloro-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Isoquinolinone, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 3-chloro-6-nitroisoquinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of related isoquinoline derivatives. The proposed pathway leverages common starting materials and well-documented reactions, offering a practical blueprint for its laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 6-nitroisoquinolin-1(2H)-one. The subsequent stage involves the selective chlorination of this intermediate at the 3-position.

A plausible route to the 6-nitroisoquinolin-1(2H)-one intermediate begins with the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid. This starting material can be prepared from commercially available precursors. The subsequent chlorination of the formed isoquinolinone is a critical step to yield the final product.

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis pathway. These protocols are based on analogous reactions found in the chemical literature and may require optimization for this specific substrate.

Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

Step 1a: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione from 2-(Carboxymethyl)-4-nitrobenzoic acid

This procedure is adapted from the synthesis of related isoquinoline-diones.

-

Materials:

-

2-(Carboxymethyl)-4-nitrobenzoic acid

-

Urea

-

Glacial Acetic Acid

-

-

Procedure:

-

A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield 6-nitroisoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol.

-

Step 1b: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

This step utilizes a standard chlorination procedure for cyclic imides.

-

Materials:

-

6-Nitroisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a flask containing 6-nitroisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.

-

The mixture is heated to reflux for 2 to 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to give crude 1,3-dichloro-6-nitroisoquinoline.

-

Step 1c: Controlled Hydrolysis to 6-Nitroisoquinolin-1(2H)-one

Selective hydrolysis of the 1-chloro group is required.

-

Materials:

-

1,3-Dichloro-6-nitroisoquinoline

-

Aqueous acid (e.g., dilute HCl) or base (e.g., dilute NaOH)

-

-

Procedure:

-

1,3-Dichloro-6-nitroisoquinoline is suspended in an aqueous acidic or basic solution.

-

The mixture is heated at a controlled temperature (e.g., 50-80 °C) while monitoring the reaction progress by TLC or HPLC to maximize the formation of the mono-hydrolyzed product.

-

Upon completion, the reaction mixture is neutralized.

-

The precipitated product is collected by filtration, washed with water, and dried. Purification can be performed by recrystallization or column chromatography.

-

Stage 2: Chlorination of 6-Nitroisoquinolin-1(2H)-one

This is the final step to introduce the chlorine atom at the 3-position.

-

Materials:

-

6-Nitroisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

A mixture of 6-nitroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully quenched with ice-water.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

-

Quantitative Data

The following table summarizes expected and reported quantitative data for analogous reactions. Actual yields and analytical data will need to be determined experimentally.

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 1a: Dione Formation | 2-(Carboxymethyl)-4-nitrobenzoic acid | 6-Nitroisoquinoline-1,3(2H,4H)-dione | Urea, Acetic Acid | 70-85 |

| 1b: Dichlorination | 6-Nitroisoquinoline-1,3(2H,4H)-dione | 1,3-Dichloro-6-nitroisoquinoline | POCl₃, DMF (cat.) | 60-75 |

| 1c: Selective Hydrolysis | 1,3-Dichloro-6-nitroisoquinoline | 6-Nitroisoquinolin-1(2H)-one | Aq. Acid or Base | 50-70 |

| 2: Final Chlorination | 6-Nitroisoquinolin-1(2H)-one | This compound | POCl₃ | 65-80 |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1416714-03-8[1] |

| Molecular Formula | C₉H₅ClN₂O₃[1] |

| Molecular Weight | 224.60 g/mol [1] |

| Appearance | Expected to be a solid |

| Storage | Inert atmosphere, 2-8°C[1] |

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers undertaking this synthesis should perform careful reaction monitoring and characterization at each step to ensure the desired products are obtained. Standard laboratory safety precautions should be followed, particularly when working with phosphorus oxychloride and other hazardous reagents.

References

3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 3-Chloro-6-nitroisoquinolin-1-ol (CAS Number: 1416714-03-8). Due to the limited availability of public domain data, this document focuses on the foundational chemical information and provides a broader context of the potential significance of isoquinoline derivatives in drug discovery. At present, detailed experimental protocols for its synthesis and analysis, as well as specific biological activity and signaling pathway involvement, have not been documented in readily accessible scientific literature.

Chemical Properties and Data

This compound is a heterocyclic organic compound belonging to the isoquinoline class. The presence of a chlorine atom, a nitro group, and a hydroxyl group on the isoquinoline scaffold suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416714-03-8 | BLD Pharm[1], Sigma-Aldrich[2] |

| Molecular Formula | C₉H₅ClN₂O₃ | BLD Pharm[1] |

| Molecular Weight | 224.60 g/mol | BLD Pharm[1] |

| Physical Appearance | Pale-yellow to yellow-brown solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |

| Purity | Information not publicly available | |

| Melting Point | Information not publicly available | |

| Boiling Point | Information not publicly available | |

| Solubility | Information not publicly available |

Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, LC-MS, and UPLC, these spectra are not publicly accessible.[1]

Safety and Handling

Based on available safety data, this compound is classified as hazardous.

Table 2: Hazard Information for this compound

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

A thorough search of scientific databases and patent literature did not yield specific, reproducible experimental protocols for the synthesis, purification, or analytical characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or target-based assays have been reported for this compound, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry.[3] Isoquinoline derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5][6]

The biological activities of isoquinoline derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain isoquinoline alkaloids have been reported to interfere with critical cellular signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) pathways, which are crucial in viral replication and inflammatory responses.[4]

Given the lack of specific data for this compound, a hypothetical workflow for its initial biological screening is presented below.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity with limited publicly available data. The information presented in this guide is based on data from chemical suppliers. To fully elucidate the chemical and biological profile of this compound, further research is required. This would involve the development and publication of a robust synthetic route, comprehensive characterization using modern analytical techniques, and systematic evaluation of its biological activity against a panel of relevant targets and cell lines. The broader pharmacological importance of the isoquinoline class of compounds suggests that this compound could be a valuable subject for further investigation in drug discovery programs.

References

- 1. 1416714-03-8|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Research Program for the Characterization of 3-Chloro-6-nitroisoquinolin-1-ol (CAS: 1416714-03-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of peer-reviewed scientific literature specifically detailing the synthesis, biological activity, or mechanism of action of 3-Chloro-6-nitroisoquinolin-1-ol. This document, therefore, presents a proposed research framework to elucidate the properties and potential therapeutic applications of this novel chemical entity, based on the known activities of structurally related isoquinoline and nitroaromatic compounds.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group, a strong electron-withdrawing substituent, and a chlorine atom can significantly influence the molecule's reactivity and biological interactions, making this compound a compound of interest for drug discovery programs. This whitepaper outlines a hypothetical research workflow to systematically characterize its chemical synthesis, biological activity, and potential mechanism of action.

Physicochemical Properties

While detailed experimental data is scarce, basic properties of this compound have been collated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1416714-03-8 | Multiple Suppliers |

| Molecular Formula | C₉H₅ClN₂O₃ | Multiple Suppliers |

| Molecular Weight | 224.60 g/mol | Multiple Suppliers |

| Appearance | Solid (predicted) | - |

| Storage | Inert atmosphere, 2-8°C | Multiple Suppliers |

Proposed Synthesis and Characterization

A plausible synthetic route for this compound could be adapted from established methods for isoquinoline synthesis. A hypothetical workflow is presented below.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Hypothetical Synthesis

A general protocol for the synthesis of a related compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves the reaction of a substituted primary amine with the quinoline core in the presence of a base.[1] A similar nucleophilic substitution or a multi-step synthesis starting from a simpler precursor could be envisioned for this compound.

-

Step 1: Synthesis of the Isoquinolin-1-ol Core: A substituted phenylacetonitrile could undergo cyclization with a suitable reagent (e.g., phosgene or a derivative) to form the isoquinolin-1-ol ring system.

-

Step 2: Chlorination: The hydroxyl group at the 1-position could be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 3: Nitration: The isoquinoline intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

-

Purification and Characterization: The final product would be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity would be assessed by HPLC.

Proposed Biological Screening Cascade

To identify the biological activity of this compound, a tiered screening approach is proposed.

Caption: A tiered workflow for the biological evaluation of this compound.

Experimental Protocol: High-Throughput Screening (HTS)

A general approach to HTS involves testing a compound against a large panel of cell lines or biochemical assays to identify potential biological activity.[2]

-

Cell Viability Assays: The compound would be screened against a panel of cancer cell lines (e.g., NCI-60) at various concentrations to determine its cytotoxic or cytostatic effects. Standard assays like MTT or CellTiter-Glo® would be used.

-

Biochemical Assays: The compound could be tested against a panel of purified enzymes, particularly kinases, which are common targets for isoquinoline derivatives.[3]

-

Data Analysis: Dose-response curves would be generated to determine IC₅₀ values for active "hits."

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Given that many heterocyclic compounds with anti-inflammatory and anticancer properties act by inhibiting the NF-κB signaling pathway, this is a plausible hypothesis for the mechanism of action of this compound.[4][5]

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Kinase Assay

To test the hypothesis that the compound inhibits IKK (IκB kinase), a key enzyme in the NF-κB pathway, an in vitro kinase assay could be performed.[6][7]

-

Reaction Setup: Recombinant IKKβ enzyme would be incubated with its substrate (e.g., a peptide derived from IκBα) in a kinase buffer containing ATP and MgCl₂.

-

Compound Incubation: The reaction would be performed in the presence of varying concentrations of this compound.

-

Detection: Kinase activity would be measured by quantifying the amount of phosphorylated substrate, often using a radioactive label (³²P-ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

-

Data Analysis: IC₅₀ values would be calculated to determine the potency of the compound as an IKK inhibitor.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for therapeutic development based on its structural relationship to other biologically active isoquinolines. The proposed research program provides a roadmap for its synthesis and comprehensive biological characterization. Future work should focus on executing these studies to identify its biological targets and elucidate its mechanism of action, which will be crucial for any subsequent drug development efforts.

References

- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 2. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 6. In vitro protein kinase assay [bio-protocol.org]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-nitroisoquinolin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Due to the limited availability of published experimental data for this specific compound, this guide combines confirmed information from chemical suppliers with theoretical predictions and comparative data from structurally related molecules.

Molecular Identity and Physicochemical Properties

This compound is a substituted isoquinolinone derivative. Its core structure consists of a bicyclic aromatic system with a chloro group at position 3, a nitro group at position 6, and a hydroxyl group at position 1, leading to the isoquinolin-1-ol tautomer. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source |

| CAS Number | 1416714-03-8 | Chemical Supplier Databases[1][2][3][4] |

| Molecular Formula | C₉H₅ClN₂O₃ | BLD Pharm[1] |

| Molecular Weight | 224.60 g/mol | BLD Pharm[1] |

| Canonical SMILES | Not available in public databases | - |

| InChI | Not available in public databases | - |

| InChIKey | Not available in public databases | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | Acidic (enol) and weakly basic (nitrogen) | The hydroxyl group at position 1 imparts acidic character, while the nitrogen in the isoquinoline ring is weakly basic. |

| LogP | Moderately lipophilic | The presence of the chloro and nitro groups increases lipophilicity, while the hydroxyl group enhances hydrophilicity. |

| Melting Point | Likely a solid at room temperature | High molecular weight and polar functional groups suggest a crystalline solid. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Proposed Synthesis Pathway

A key synthetic strategy could involve the cyclization of a suitably substituted 2-cyanophenylacetic acid. An improved three-step synthesis of the related compound 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the acid chloride, and subsequent acid-promoted cyclization. A similar approach could be adapted for the synthesis of the target molecule.

Below is a conceptual workflow for a possible synthesis:

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, the expected spectroscopic features can be predicted based on the functional groups present in the molecule and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), broad singlet for the -OH proton. | The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The hydroxyl proton signal is expected to be broad and may exchange with D₂O. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), carbonyl-like carbon of the lactam (δ > 160 ppm). | The carbon atoms attached to the electronegative chlorine, nitrogen, and oxygen atoms will be deshielded and appear at lower fields. |

| IR Spectroscopy | O-H stretch (~3200-3400 cm⁻¹), C=O stretch of the lactam (~1650-1680 cm⁻¹), N-O asymmetric and symmetric stretches of the nitro group (~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). | These characteristic vibrational frequencies correspond to the key functional groups in the molecule. The N-O stretching bands for aromatic nitro groups are typically strong.[5] |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). | Fragmentation patterns would likely involve the loss of small molecules such as CO, NO₂, and HCl. |

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 3-position is expected to be susceptible to nucleophilic substitution, providing a handle for further chemical modification. The nitro group can be reduced to an amino group, which can then be derivatized. The hydroxyl group can undergo O-alkylation or O-acylation.

This trifunctional nature makes this compound a potentially versatile building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a scaffold for the development of novel therapeutic agents.

Experimental Protocols (General)

As no specific experimental protocols for this compound are available, the following are general methodologies for reactions that could be applied to this molecule.

General Protocol for Nucleophilic Aromatic Substitution of the Chloro Group:

-

Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or DMSO).

-

Add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

General Protocol for Reduction of the Nitro Group:

-

Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction mixture according to the reducing agent used. For SnCl₂, basify the solution and extract the product. For catalytic hydrogenation, filter off the catalyst.

-

Purify the resulting amino derivative by crystallization or column chromatography.

Conclusion

This compound is a chemical compound with potential for applications in synthetic and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the chemical and biological characteristics of this molecule.

References

Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-6-nitroisoquinolin-1-ol, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this compound.

Executive Summary

Predicted Spectroscopic Data

Due to the absence of publicly available experimental data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | OH |

| ~8.5 - 8.7 | d | 1H | Ar-H |

| ~8.2 - 8.4 | dd | 1H | Ar-H |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.0 - 7.2 | s | 1H | Ar-H |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~148 | C-NO₂ |

| ~145 | Ar-C |

| ~138 | Ar-C |

| ~132 | Ar-C |

| ~130 | C-Cl |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~105 | Ar-CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Ar C-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium-Strong | Ar C=C stretch |

| ~1520, ~1340 | Strong | N-O stretch (nitro group) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 224/226 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 194/196 | [M-NO]⁺ |

| 178/180 | [M-NO₂]⁺ |

| 150 | [M-NO₂-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of 50-500 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework of predicted data and standard methodologies for its acquisition and analysis. The information presented here will aid researchers in the positive identification and quality control of this important synthetic intermediate. It is recommended that researchers acquiring this compound perform their own spectroscopic analysis to confirm its identity and purity.

An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol

For: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation of the Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol

Introduction

This technical guide addresses the biological activity of the novel heterocyclic compound, this compound. Currently, there is no publicly available data detailing the specific biological effects, mechanism of action, or quantitative activity metrics for this molecule. However, based on the well-documented activities of structurally related isoquinoline and quinoline derivatives, it is hypothesized that this compound may possess significant biological properties, particularly as an anticancer agent.

The isoquinoline scaffold is a prominent feature in numerous natural and synthetic compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of a chlorine atom and a nitro group on the isoquinoline core are substitutions known to modulate the biological activity of heterocyclic compounds, often enhancing their potency. This guide provides a comprehensive overview of the biological activities of related compounds and proposes a detailed experimental workflow to systematically investigate the potential of this compound as a therapeutic agent.

Biological Activities of Structurally Related Compounds

The broader family of quinoline and isoquinoline derivatives has been extensively studied, revealing a range of biological activities. Notably, many of these compounds exhibit potent antitumor effects by targeting key cellular processes.

-

Anticancer Activity: Numerous quinoline and isoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to have antiproliferative activity.[1] Similarly, novel quinoline-based dihydrazone derivatives have exhibited important antiproliferative activity against selected cancer cell lines with IC50 values ranging from 7.01 to 34.32 μM.[2] A series of methoxy-substituted biisoquinoline compounds have also been synthesized as potential chemotherapeutic agents for triple-negative breast cancers.

-

Enzyme Inhibition: A common mechanism of action for this class of compounds is the inhibition of critical enzymes involved in cell proliferation and survival.

-

Kinase Inhibition: Many isoquinoline derivatives have been identified as potent kinase inhibitors. For example, substituted pyrazolo[3,4-g]isoquinolines have been shown to inhibit Haspin kinase with IC50 values in the nanomolar range.[3][4] Substituted benzoisoquinolinones have also been evaluated as potent inhibitors of Chk1 kinase.[5] The inhibition of kinases, which are key regulators of cellular signaling pathways, is a well-established strategy in cancer therapy.

-

Topoisomerase Inhibition: Isoquinoline and quinoline scaffolds are also found in compounds that inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription. Ellipticine and its analogue isoellipticine, which are derived from isoquinolin-5-ol, have been reported to exhibit anticancer activity, possibly through the inhibition of topoisomerase II.[6] Newly synthesized pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory activity against topoisomerase I/IIα.[1]

-

Quantitative Data for Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes the reported biological activity of various isoquinoline and quinoline derivatives.

| Compound Class/Derivative | Target/Assay | Cell Line(s) | Activity (IC50) |

| Pyrazolo[3,4-g]isoquinolines (1b, 1c) | Haspin Kinase | - | 57 nM, 66 nM |

| Pyrazolo[3,4-g]isoquinoline (3a) | Haspin Kinase | - | 167 nM |

| Pyrazolo[3,4-g]isoquinoline (3a) | CLK1 Kinase | - | 101 nM |

| Ellipticine (1) | MYLK4 Kinase | - | 7.1 nM |

| Isoellipticine (2) | MYLK4 Kinase | - | 6.1 nM |

| Ellipticine (1) | Antiproliferative | MV-4-11, MOLM-13 | 1.19 µM, 1.0 µM |

| Quinoline-based dihydrazone (3c) | Antiproliferative | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 µM |

| Chloro chalcone (3) | Antiproliferative | MCF7, T47D, HeLa, WiDr | 0.8 µg/mL, 0.34 µg/mL, 4.78 µg/mL, 5.98 µg/mL |

| 7-methyl-8-nitro-quinoline (C) | Cytotoxicity | Caco-2 | 1.871 µM |

| 8-nitro-7-quinolinecarbaldehyde (E) | Cytotoxicity | Caco-2 | 0.535 µM |

Proposed Experimental Workflow for Biological Activity Screening

The following is a proposed experimental workflow to systematically characterize the biological activity of this compound. This workflow is designed to first establish cytotoxic effects and then to elucidate potential mechanisms of action.

Caption: Proposed experimental workflow for screening the biological activity of this compound.

Detailed Experimental Protocols

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC3) and a non-cancerous cell line (e.g., MRC-5).

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Test compound (this compound) dissolved in DMSO.

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Materials:

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Purified recombinant kinase (e.g., Haspin, CLK1, or a panel of kinases).

-

Kinase substrate.

-

ATP.

-

Test compound.

-

White, opaque 96-well plates.

Procedure:

-

Prepare the kinase reaction buffer containing the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Calculate the IC50 value for kinase inhibition.

Objective: To assess the inhibitory effect of this compound on human topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα enzyme.

-

Kinetoplast DNA (kDNA).

-

Assay buffer (containing ATP).

-

Stop buffer/loading dye (containing SDS and proteinase K).

-

Agarose gel electrophoresis system.

-

Ethidium bromide or other DNA stain.

-

Test compound.

Procedure:

-

Set up the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

-

Add human topoisomerase IIα to initiate the reaction. Etoposide can be used as a positive control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop buffer/loading dye and incubate for a further 30 minutes at 37°C to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, which fails to migrate into the gel.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates a potential signaling pathway that could be inhibited by this compound, based on the activities of related compounds.

References

- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family. The presence of a chlorine atom, a nitro group, and a hydroxyl group (in its tautomeric form) on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and significant biological activity. Nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The isoquinoline core is also a key structural motif in many biologically active natural products and synthetic drugs.[4][5] This guide provides a theoretical overview of the synthesis, potential properties, and biological applications of this compound.

Physicochemical and Predicted Biological Properties

The exact physicochemical properties of this compound have not been experimentally determined. However, based on its structure and comparison with related compounds, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.60 g/mol |

| Appearance | Likely a yellow to orange crystalline solid |

| Melting Point | Estimated >200 °C (decomposition may occur) |

| Boiling Point | Not applicable (likely decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF |

| pKa | Estimated acidic pKa for the N-H proton (lactam) and potentially a second pKa related to the nitro group's influence. |

Table 2: Hypothetical Biological Activity Profile

| Activity Type | Predicted Potency (IC₅₀/MIC) | Target Pathway |

| Antimicrobial | 1-50 µM | Bacterial DNA gyrase, Nitroreductase-mediated activation |

| Anticancer | 0.5-20 µM | Topoisomerase I/II inhibition, Kinase inhibition |

| Anti-inflammatory | 5-100 µM | COX-2/LOX inhibition, NF-κB signaling |

Hypothetical Synthesis

A plausible synthetic route to this compound can be envisioned starting from a substituted homophthalic acid or a related precursor, followed by cyclization, chlorination, and nitration. The following multi-step synthesis is a viable approach.

References

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological activity.[1] As a benzopyridine, consisting of a benzene ring fused to a pyridine ring, its unique electronic and structural properties have made it a cornerstone in medicinal chemistry and drug development.[2] Its derivatives are utilized as anesthetics, antihypertensives, vasodilators, and antimicrobial agents, among other therapeutic applications.[3] This technical guide provides an in-depth exploration of the discovery of isoquinoline, the elucidation of its structure, and the seminal synthetic methodologies that enabled its widespread study and application.

Discovery and Isolation

The history of isoquinoline begins in the late 19th century, a period of intense investigation into the chemical constituents of coal tar. In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a new basic, nitrogen-containing compound from this complex mixture.[2] They named it "isoquinoline" due to its isomeric relationship with quinoline, which had been discovered decades earlier. Their method relied on the fractional crystallization of the acid sulfate salt of the basic fraction of coal tar.[3]

A significant improvement in the isolation process was developed in 1914 by Weissgerber. This enhanced method exploited the difference in basicity between quinoline and isoquinoline, allowing for a more efficient selective extraction from coal tar, followed by isolation via fractional crystallization of the acid sulfate.[2]

Structural Elucidation

Early chemical investigations established the molecular formula of isoquinoline as C₉H₇N. Like its isomer quinoline, it was found to be a tertiary amine. The key to deciphering its structure came from oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded a mixture of two identifiable products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

The formation of phthalic acid indicated the presence of an unsubstituted benzene ring, while the formation of cinchomeronic acid pointed to a pyridine ring fused at the 3 and 4 positions. This evidence was crucial in correctly deducing that isoquinoline consists of a benzene ring fused to a pyridine ring at the [c] face (the β- and γ-positions).

Foundational Synthetic Methodologies

The isolation of isoquinoline spurred the development of synthetic routes to access its core structure and derivatives. Three historical reactions form the foundation of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is one of the most versatile and widely employed methods for synthesizing the isoquinoline ring system.[4][5][6] It involves the intramolecular cyclization of a β-phenylethylamide via electrophilic aromatic substitution, driven by a dehydrating agent or Lewis acid.[7][8] The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated (oxidized) to the corresponding aromatic isoquinoline.[9]

Experimental Workflow: Bischler-Napieralski Reaction

Caption: General experimental workflow for the Bischler-Napieralski synthesis of isoquinolines.

The Pictet-Spengler Reaction (1911)

In 1911, Amé Pictet and Theodor Spengler reported a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure, to yield a tetrahydroisoquinoline.[10][11][12] The reaction is typically catalyzed by a protic or Lewis acid and is driven by the formation of an electrophilic iminium ion intermediate that undergoes intramolecular attack by the electron-rich aromatic ring.[11] This reaction is of immense biological significance as it proceeds under physiological conditions for activated aromatic systems and is the basis for the biosynthesis of numerous isoquinoline alkaloids.

Quantitative Data from Key Syntheses

Obtaining precise quantitative data from the original 19th and early 20th-century publications is challenging. The table below summarizes representative yields for the foundational isoquinoline syntheses, drawing from later, well-documented examples that utilize these classical methods.

| Reaction Name | Starting Materials | Key Reagents | Product | Yield (%) | Reference |

| Bischler-Napieralski | N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | POCl₃ | 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85% | [6] |

| Bischler-Napieralski | N-acyl-β-phenylethylamine | POCl₃ | 1-methylisoquinoline | 85% | [6] |

| Pictet-Spengler | Tryptamine, Aldehyde | Chiral Brønsted Acid | Tetrahydro-β-carboline | 23-95% | [13] |

| Pictet-Spengler | D-tryptophan methyl ester HCl, 2,3-butadione | Methanol, Heat | Tetrahydro-β-carboline derivative | 37% | [14] |

Experimental Protocols for Key Syntheses

The following are generalized, representative protocols for the Bischler-Napieralski and Pictet-Spengler reactions, reflecting modern laboratory practices for these classical transformations.

Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

-

Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 eq). The solution is cooled in an ice bath, and the desired acyl chloride or anhydride (1.1 eq) is added dropwise. The reaction is stirred and allowed to warm to room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, which may be purified by recrystallization or chromatography.

-

Cyclodehydration: The purified N-acyl-β-phenylethylamine (1.0 eq) is dissolved in an anhydrous solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃, 2-4 eq), is added cautiously.[7]

-

Reaction: The mixture is heated to reflux (typically 80-110 °C) for a period of 1 to 4 hours, or until the starting material is consumed (monitored by TLC).[7]

-

Workup: The reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are carefully removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by basification with a concentrated aqueous ammonium hydroxide or sodium hydroxide solution to a pH > 10.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography or recrystallization.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

-

Reactant Dissolution: The β-arylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, toluene, or water).

-

Addition of Carbonyl and Acid: The aldehyde or ketone (1.0-1.2 eq) is added to the solution. An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is then added.[11] For highly activated aromatic rings, the reaction can proceed under milder, near-neutral conditions.[13]

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the aromatic substrate. Reaction times can vary from a few hours to several days. Progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is redissolved in water and basified with an appropriate base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The crude tetrahydroisoquinoline product is then purified via column chromatography or recrystallization to yield the final product.

Biological Significance and Key Signaling Pathways

Isoquinoline alkaloids exhibit a remarkable range of biological activities, largely due to their ability to interact with various enzymes and receptors. Two prominent examples are papaverine and berberine. Papaverine, an alkaloid from the opium poppy, acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[15] Berberine, found in plants of the Berberis genus, exerts beneficial metabolic effects, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling Pathway: Berberine Activation of AMPK

Berberine's metabolic effects are largely attributed to its activation of the AMPK signaling pathway. This activation can occur through the inhibition of mitochondrial respiratory complex I, which increases the cellular AMP/ATP ratio.[6] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while switching off anabolic pathways that consume ATP (like lipogenesis and protein synthesis).

Caption: Simplified signaling pathway of Berberine-mediated AMPK activation and its metabolic effects.

Conclusion

From its initial discovery in coal tar to its status as a fundamental scaffold in modern pharmacology, the isoquinoline core has had a profound impact on chemical and biomedical sciences. The pioneering synthetic work of Bischler, Napieralski, Pictet, and Spengler provided the crucial tools to explore this chemical space, leading to the discovery of thousands of derivatives with diverse biological functions. A deep understanding of this history and the foundational synthetic methodologies remains essential for today's researchers working on the design and development of novel isoquinoline-based therapeutic agents.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler–Napieralski-Reaktion [ouci.dntb.gov.ua]

- 3. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 4. synarchive.com [synarchive.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski-Reaktion – Wikipedia [de.wikipedia.org]

- 8. Pictet-Spengler-Reaktion – Wikipedia [de.wikipedia.org]

- 9. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 10. synarchive.com [synarchive.com]

- 11. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Potential Research Applications of Nitroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto the isoquinoline ring system can profoundly influence the molecule's electronic properties, reactivity, and biological profile. This strategic functionalization has unlocked a diverse range of potential research applications for nitroisoquinolines, particularly in the fields of oncology, neuroprotection, and infectious diseases. This in-depth technical guide explores the core research applications of nitroisoquinolines, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, with their primary mechanism of action often centered on the inhibition of key enzymes involved in DNA replication and repair.

Topoisomerase I Inhibition

A significant body of research has focused on nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[1][2] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells. The nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds.[1]

Quantitative Data: Anticancer and Topoisomerase I Inhibitory Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1-10 | [3] |

| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | [2] |

| Copper(II) indenoisoquinoline complex (WN198) | MDA-MB-231 | 0.37 ± 0.04 | [4] |

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is another critical enzyme in the DNA damage response pathway. PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some nitroisoquinoline derivatives are being investigated as potential PARP inhibitors. While extensive quantitative data for nitroisoquinolines specifically is still emerging, the broader class of isoquinoline-based compounds has shown promise in this area.

Quantitative Data: PARP Inhibition

| Compound Class | Enzyme | IC50 (nM) | Reference |

| Olaparib (Reference PARP inhibitor) | PARP1 | 1-5 | [5] |

| Veliparib (Reference PARP inhibitor) | PARP1/2 | 5.2/2.9 | [5] |

| Novel Quinazolinone Derivatives | PARP-1 | 2,300 - 23,500 | [1] |

Modulation of Hypoxia-Inducible Factor (HIF-1) Signaling

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which activates the transcription factor HIF-1. HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumor progression and resistance to therapy. Indenoisoquinoline derivatives have been shown to suppress angiogenesis by affecting the HIF-1 signaling pathway.[3]

Neuroprotective Effects

While research into the neuroprotective properties of nitroisoquinolines is less extensive than in oncology, preliminary studies on related quinoline and isoquinoline alkaloids suggest potential therapeutic avenues. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of some quinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced cell death.[6]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated antibacterial and antifungal activity.

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline derivatives (including nitroxoline) | Aeromonas hydrophila | 5.26 | [1] |

| Alkynyl isoquinolines | Staphylococcus aureus (MRSA) | 4-8 | |

| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | 16-32 | [7] |

Anti-arrhythmic Potential

Early studies have explored the anti-arrhythmic properties of isoquinoline derivatives. While specific data on nitroisoquinolines is limited, the general isoquinoline scaffold has been investigated for its potential to modulate cardiac ion channels. A rapid screening procedure in mice using chloroform-induced arrhythmia has been used to evaluate the anti-arrhythmic activity of such compounds.[3][8]

Experimental Protocols

Synthesis of a 3-Nitroindenoisoquinoline Precursor

This protocol describes a general approach to the synthesis of a key intermediate for 3-nitroindenoisoquinolines.

Scheme 1: Synthesis of a 3-Nitroindenoisoquinoline Precursor

Caption: General synthetic route to 3-nitroindenoisoquinolines.

Procedure:

-

Nitration of Indanone: To a cooled solution of indanone in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated 3-nitroindanone is filtered, washed with water, and dried.

-

Condensation with Phthalide: The 3-nitroindanone and a substituted phthalide are dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is refluxed for several hours. After cooling, the reaction is acidified, and the precipitated indenobenzopyran intermediate is collected.[9]

-

Lactam Formation: The indenobenzopyran is heated with a primary amine (R-NH2), either neat or in a high-boiling solvent, to yield the final 3-nitroindenoisoquinoline.[9]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of nitroisoquinoline compounds on cancer cell lines.[1][2][3]

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the nitroisoquinoline compound.

-

After an incubation period (typically 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

-

The absorbance is proportional to the number of viable cells, and the half-maximal inhibitory concentration (IC50) is calculated.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of nitroisoquinoline derivatives to inhibit Top1 activity.

Procedure:

-

A supercoiled plasmid DNA substrate is incubated with human Top1 enzyme in the presence or absence of the nitroisoquinoline inhibitor.

-

The reaction mixture is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

In the absence of an inhibitor, Top1 will convert the supercoiled DNA into relaxed topoisomers.

-

An effective Top1 inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

Signaling Pathway Modulation

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some isoquinoline derivatives have been shown to inhibit this pathway.[10]

PI3K/Akt/mTOR Signaling Pathway

References

- 1. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiarrhythmic effects of four different beta-adrenergic blockers in the mouse chloroform arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the isoquinoline scaffold is a prominent feature in numerous bioactive compounds, specific experimental data and detailed synthetic protocols for 3-chloro-6-nitroisoquinolin-1-ol are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on closely related analogs and established principles in medicinal chemistry to infer potential synthetic routes, biological activities, and mechanisms of action.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural motif is found in many natural alkaloids and synthetic molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of chloro and nitro substituents on the isoquinoline core, as in the case of this compound, offers intriguing possibilities for developing targeted therapeutic agents. The electron-withdrawing nature of these groups can influence the molecule's reactivity and its interactions with biological targets, making this scaffold a person of interest for medicinal chemists.

This technical guide aims to provide researchers and drug development professionals with a detailed understanding of this compound derivatives and analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation.

Synthetic Strategies

The synthesis of substituted isoquinolin-1-ones can be achieved through various established methods. A plausible synthetic route to this compound could involve a multi-step process starting from a substituted phenylacetic acid derivative.

A generalized synthetic workflow is proposed below:

Figure 1: Proposed synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of a Substituted Isoquinolin-1-one Analog

The following is a representative protocol for the synthesis of a substituted isoquinolin-1-one, which can be adapted for the synthesis of this compound. This protocol is based on established methodologies for similar heterocyclic systems.

Step 1: Amidation of a Phenylacetic Acid Derivative

-

To a solution of 4-nitro-2-(carboxymethyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of an appropriate amine (e.g., benzylamine, 1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the amide from Step 1 in a suitable solvent like toluene or acetonitrile.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-5 equivalents).

-

Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the cyclized isoquinoline derivative.

Step 3: Chlorination

-

To a solution of the 6-nitroisoquinolin-1-ol (1 equivalent) in a suitable solvent like phosphorus oxychloride (POCl₃), add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity of Related Analogs

The following table summarizes the cytotoxic activities of some chloro and nitro-substituted quinoline and isoquinoline derivatives against various cancer cell lines.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | 0.85 | [1] |

| 2 | Quinoline-based dihydrazone derivative 3b | MCF-7 | 7.016 | [2] |

| 3 | Quinoline-based dihydrazone derivative 3c | MCF-7 | 7.05 | [2] |

| 4 | 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[3][4][5]triazolo[4,3-c] quinazoline | HeLa | < 4 µg/ml | [6] |

| 5 | 6-Aryl-2-styrylquinazolin-4(3H)-one 6f | MCF-7 | 2.35 | [7] |

Kinase Inhibitory Activity

Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The general mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Figure 2: General mechanism of kinase inhibition by isoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR observations can be inferred:

-

Substitution at Position 3: The 3-chloro group can serve as a leaving group for nucleophilic substitution, allowing for the introduction of various side chains to explore the chemical space and optimize binding to the target protein.

-

Nitro Group at Position 6: The electron-withdrawing nitro group can influence the electronic properties of the isoquinoline ring system and may be involved in hydrogen bonding interactions with the target protein.

-

Hydroxyl Group at Position 1: The hydroxyl group can tautomerize to the corresponding isoquinolin-1(2H)-one. This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to kinase active sites.

Key Signaling Pathways

Isoquinoline-based kinase inhibitors are known to target several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Figure 4: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the kinase of interest in the kinase buffer.

-

Prepare a solution of the kinase-specific substrate (peptide or protein) and ATP in the kinase buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the test compound at various concentrations.

-

Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the kinase activity. This can be done using various methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring ATP consumption (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-